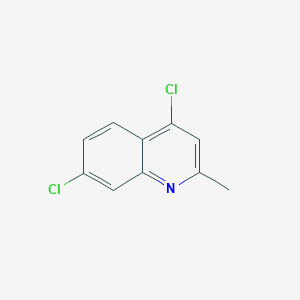
1-(2-methyl-3-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole, also known as MNP, is a heterocyclic aromatic compound that has recently been studied for its potential applications in a variety of scientific fields. MNP is an important building block for the synthesis of various organic compounds, including dyes and drugs. It has also been used in the development of optoelectronic materials and as a reagent for chemical reactions. In addition, MNP has been studied for its possible use in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
Electrochromic Devices and Conducting Polymers
Pyrrole derivatives have been synthesized and utilized in the development of soluble conducting polymers and electrochromic devices. These polymers exhibit distinct electrochromic properties, characterized by their ability to change colors upon electrical stimulation, making them suitable materials for various applications, including smart windows and displays (Variş et al., 2006). Such research indicates the potential of pyrrole derivatives in electronic and optoelectronic applications.
Organic Nonlinear Optical Materials
New organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole have been synthesized, demonstrating large macroscopic nonlinearity. These materials exhibit significant potential for applications in optical and photonic devices due to their enhanced nonlinear optical properties (Kwon et al., 2008). This suggests that pyrrole derivatives could play a crucial role in the development of future optical technologies.
Antimicrobial Agents
Pyrrole derivatives have been explored for their antimicrobial properties, with some compounds showing promising activity against various pathogens. An efficient synthesis of pyrrole derivatives led to the discovery of new compounds with potential as antimicrobial agents, indicating the therapeutic applications of pyrrole-based compounds (Shaikh et al., 2021). This highlights the biomedical significance of pyrrole derivatives in developing new treatments.
Corrosion Inhibition
Pyrrole-2,5-dione derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrated good inhibitory efficiency, indicating their potential application in protecting metals against corrosion (Zarrouk et al., 2015). This research opens new avenues for the application of pyrrole derivatives in industrial maintenance and material science.
Synthesis and Chemical Transformations
Pyrrole derivatives have been utilized in various chemical syntheses and transformations, showcasing the versatility of pyrrole as a building block in organic chemistry. For instance, regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles has been demonstrated, providing an efficient route to acylated pyrrole derivatives (Katritzky et al., 2003). This underscores the significance of pyrrole derivatives in synthetic organic chemistry.
Propriétés
IUPAC Name |
1-(2-methyl-3-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-10(12-7-2-3-8-12)5-4-6-11(9)13(14)15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGPRVGBUFYEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358395 |
Source


|
| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
CAS RN |
52414-57-0 |
Source


|
| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

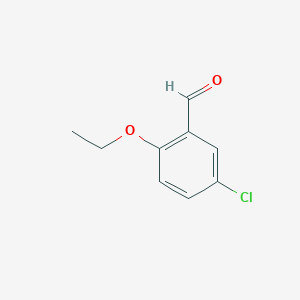

![4'-Bromo-[1,1'-biphenyl]-4-amine](/img/structure/B1347636.png)
![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
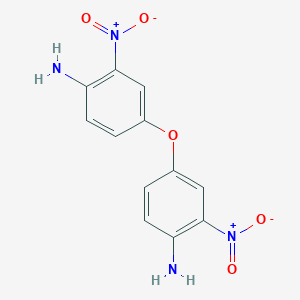
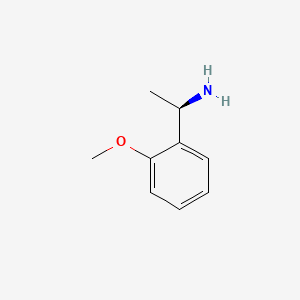

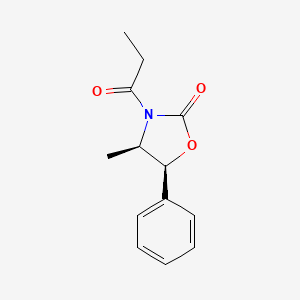
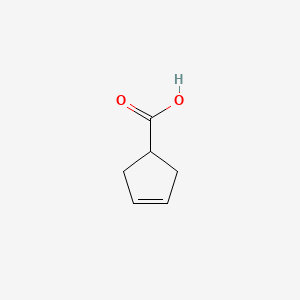

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B1347651.png)
